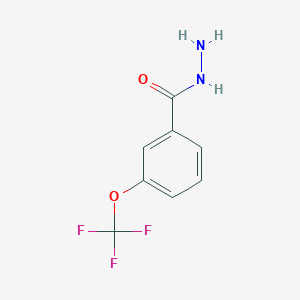

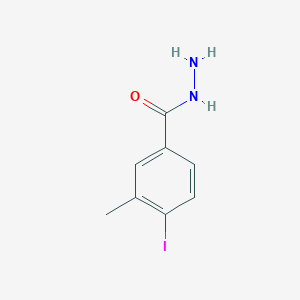

3-(トリフルオロメトキシ)ベンゾヒドラジド

説明

Synthesis Analysis

The synthesis of related trifluoromethyl compounds is described in the literature. For example, a practical synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent, was developed from 2'-deoxy-5-iodouridine. This process involved benzylation, benzoylation, and coupling with trifluoromethylcopper, highlighting the potential synthetic routes that could be adapted for the synthesis of 3-(Trifluoromethoxy)benzohydrazide .

Molecular Structure Analysis

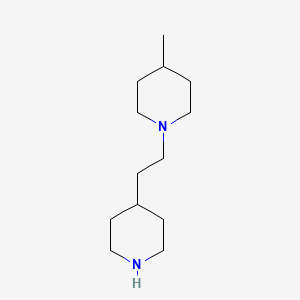

While the exact molecular structure of 3-(Trifluoromethoxy)benzohydrazide is not provided, the molecular structure and vibrational spectra of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were investigated using ab initio Hartree–Fock and density functional theory. This study revealed the most stable form of the molecule and provided detailed information on geometrical parameters and vibrational frequencies . Such computational methods could be applied to 3-(Trifluoromethoxy)benzohydrazide to gain insights into its molecular structure.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 3-(Trifluoromethoxy)benzohydrazide. However, the reactivity of the trifluoromethyl group in other contexts, such as in the synthesis of fluorescent probes, suggests that the trifluoromethoxy group in 3-(Trifluoromethoxy)benzohydrazide could also participate in reactions that could be useful in the development of sensing materials or pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethoxy)benzohydrazide can be inferred from the properties of similar compounds. For instance, the presence of the trifluoromethyl group is known to affect the acidity, lipophilicity, and overall reactivity of molecules. The fluorophenol moiety in related compounds has been shown to be highly sensitive to pH changes, which could suggest that 3-(Trifluoromethoxy)benzohydrazide may also exhibit pH-sensitive properties . Additionally, the vibrational spectra analysis of related molecules provides a basis for understanding the potential vibrational properties of 3-(Trifluoromethoxy)benzohydrazide .

科学的研究の応用

トリフルオロメチル化化合物の合成

トリフルオロメトキシ基は、そのユニークな特性により、さまざまな分野で注目される新規部分構造です。3-(トリフルオロメトキシ)ベンゾヒドラジドのようなCF3O含有化合物の合成は、新しい試薬の開発には不可欠ですが、困難な課題でもあります。 トリフルオロメトキシ化反応を容易にする革新的な試薬が開発され、これらの化合物はより入手しやすくなりました .

農薬への応用

3-(トリフルオロメトキシ)ベンゾヒドラジド:誘導体は、農薬業界で害虫から作物を保護するために使用されています。 類似のトリフルオロメトキシ部分を共有するトリフルオロメチルピリジン(TFMP)誘導体は、市場に導入されており、20種類以上の新しいTFMP含有農薬がISO一般名を取得しています .

製薬業界

3-(トリフルオロメトキシ)ベンゾヒドラジドと構造的に関連するいくつかのTFMP誘導体は、医薬品で使用されています。 TFMP部分を包含する5つの医薬品および2つの獣医用製品が市場承認を取得しており、多くの候補が現在臨床試験中です .

有機フッ素化合物の開発

3-(トリフルオロメトキシ)ベンゾヒドラジドなどのフッ素を含む有機化合物の開発は、農薬、医薬品、機能性材料分野の進歩に不可欠でした。 フッ素原子の独特な物理化学的特性は、これらの化合物の生物活性と物理的特性に大きく貢献しています .

気相反応

3-(トリフルオロメトキシ)ベンゾヒドラジドに見られるトリフルオロメトキシ基は、気相反応で応用されています。 たとえば、銀を媒介とした酸化O-トリフルオロメトキシ化は、求核性TMSCF3を用いて脂肪族アルコールに対して使用されます .

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-(Trifluoromethoxy)benzohydrazide are currently unknown . The compound is a derivative of trifluoromethylpyridines, which are used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . Therefore, it is likely that 3-(Trifluoromethoxy)benzohydrazide interacts with its targets, leading to changes in cellular function.

特性

IUPAC Name |

3-(trifluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXCWJCDZXJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396618 | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321195-88-4 | |

| Record name | Benzoic acid, 3-(trifluoromethoxy)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321195-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

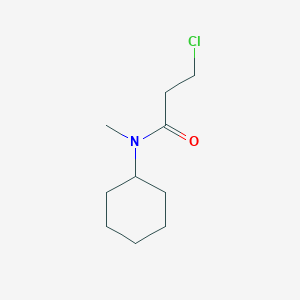

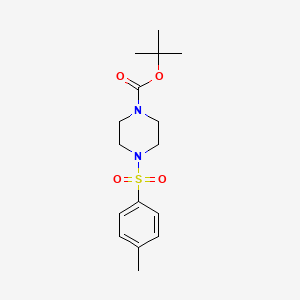

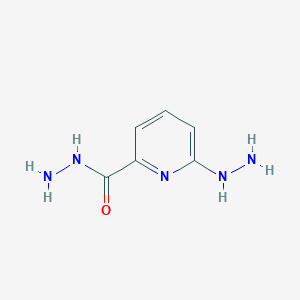

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)